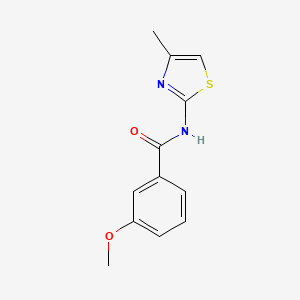

3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

CAS No.: 477516-34-0

Cat. No.: VC1741252

Molecular Formula: C12H12N2O2S

Molecular Weight: 248.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477516-34-0 |

|---|---|

| Molecular Formula | C12H12N2O2S |

| Molecular Weight | 248.30 g/mol |

| IUPAC Name | 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C12H12N2O2S/c1-8-7-17-12(13-8)14-11(15)9-4-3-5-10(6-9)16-2/h3-7H,1-2H3,(H,13,14,15) |

| Standard InChI Key | PAGPVSQZNPBQLP-UHFFFAOYSA-N |

| SMILES | CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)OC |

| Canonical SMILES | CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)OC |

Introduction

Chemical Structure and Basic Properties

3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide belongs to the class of benzamides, which are characterized by a carboxamido substituent attached to a benzene ring. The compound contains a five-membered thiazole heterocyclic ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom, which is a key structural component contributing to its biological activities. The presence of the methoxy group at the meta-position (position 3) of the benzene ring and the methyl group at position 4 of the thiazole ring creates a specific electronic distribution that affects its chemical reactivity and biological interactions.

Physicochemical Characteristics

The compound possesses several important physicochemical properties that determine its behavior in chemical reactions and biological systems. Based on structural analysis and comparison with related compounds, the following table summarizes its key characteristics:

| Property | Value |

|---|---|

| CAS Number | 477516-34-0 |

| Molecular Formula | C12H12N2O2S |

| Molecular Weight | Approximately 248 g/mol |

| Appearance | Solid (crystalline) |

| Chemical Classification | Benzamide derivative, Thiazole-containing compound |

| Solubility | Likely soluble in organic solvents such as dichloromethane, dimethylsulfoxide |

| Log P (estimated) | 2.0-3.0 (based on similar compounds) |

The presence of the amide bond provides hydrogen-bonding capability, while the methoxy group contributes to the compound's polarity. The thiazole ring, with its sulfur and nitrogen atoms, creates an electron-rich system that can participate in various chemical interactions.

Synthesis Methods and Preparation

General Synthetic Route

The synthesis of 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves the reaction between 3-methoxybenzoic acid and 4-methyl-1,3-thiazol-2-amine. This amidation reaction generally requires coupling agents to activate the carboxylic acid, facilitating the formation of the amide bond.

Detailed Synthetic Procedure

The synthesis can be carried out through several approaches, with one common method involving the following steps:

-

Activation of 3-methoxybenzoic acid using thionyl chloride to form the corresponding acid chloride

-

Reaction of the acid chloride with 4-methyl-1,3-thiazol-2-amine in the presence of a base

-

Purification of the product through recrystallization or column chromatography

Alternatively, direct coupling methods using reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed, similar to the synthesis approaches used for related benzamide compounds .

Structure-Activity Relationship Analysis

Influence of Functional Groups

The specific arrangement of functional groups in 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide contributes significantly to its biological activity profile:

| Functional Group | Position | Potential Contribution to Activity |

|---|---|---|

| Methoxy group | 3-position (benzene ring) | Increases lipophilicity, enhances cell membrane penetration, may form hydrogen bonds with target receptors |

| Methyl group | 4-position (thiazole ring) | Increases lipophilicity, affects electronic distribution in the thiazole ring |

| Amide bond | Linking benzene and thiazole | Provides rigidity, enables hydrogen bonding, contributes to target binding |

| Thiazole ring | Core structure | Provides nitrogen and sulfur atoms for interaction with biological targets, contributes to water solubility |

Comparison with Similar Compounds

The structural features of 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide can be compared with those of related compounds to predict activity patterns:

-

4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide differs only in the position of the methoxy group (para instead of meta). This compound has a molecular weight of 248.3 g/mol and similar physicochemical properties, but the different position of the methoxy group may affect its binding orientation and activity profile .

-

3,4-dimethoxy-N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide represents a more complex analog with additional functional groups, potentially offering enhanced binding interactions with biological targets.

Reaction Chemistry

Chemical Reactivity

The diverse functional groups in 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide enable participation in various chemical reactions:

-

The amide bond may undergo hydrolysis under acidic or basic conditions

-

The methoxy group can be demethylated to form a phenolic hydroxyl group

-

The thiazole ring can participate in electrophilic and nucleophilic substitution reactions

-

The methyl group on the thiazole can potentially undergo oxidation to form carboxylic acid derivatives

These reactive sites make the compound valuable as a building block for creating more complex molecules with potentially enhanced biological activity.

Stability Characteristics

The compound is expected to be relatively stable under normal laboratory conditions but may degrade under extreme pH conditions or elevated temperatures due to potential hydrolysis of the amide bond. Exposure to strong oxidizing agents may affect the thiazole ring structure and the methoxy substituent.

Analytical Characterization

Spectroscopic Properties

The structural confirmation of 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide can be achieved through various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected 1H NMR signals would include:

-

Aromatic protons of the benzene ring (approximately δ 7.0-8.0 ppm)

-

Thiazole ring proton (approximately δ 6.5-7.0 ppm)

-

Methoxy protons (approximately δ 3.8-4.0 ppm)

-

Methyl protons of the thiazole (approximately δ 2.4-2.6 ppm)

-

NH proton (broad signal, approximately δ 8.0-9.0 ppm)

-

-

Infrared (IR) Spectroscopy

Characteristic absorption bands would include:

-

N-H stretching (approximately 3300-3400 cm⁻¹)

-

C=O stretching (approximately 1650-1680 cm⁻¹)

-

C-O stretching (approximately 1250-1270 cm⁻¹)

-

C=N stretching (approximately 1500-1600 cm⁻¹)

-

-

Mass Spectrometry

The molecular ion peak would be expected at m/z 248, with fragmentation patterns involving cleavage of the amide bond and loss of the methoxy group.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) can be employed for purity assessment and separation. A typical HPLC method might use a C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, potentially with buffer additives for improved peak resolution.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume